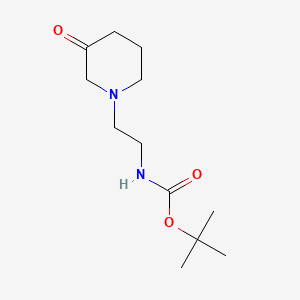
tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate
説明
特性
CAS番号 |
1337882-51-5 |
|---|---|
分子式 |
C12H22N2O3 |
分子量 |
242.319 |
IUPAC名 |
tert-butyl N-[2-(3-oxopiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-6-8-14-7-4-5-10(15)9-14/h4-9H2,1-3H3,(H,13,16) |
InChIキー |
BGTXTHNFIOQGMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCN1CCCC(=O)C1 |
同義語 |
N-Boc-1-(2-AMino-ethyl)-piperidin-3-one |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
化学反応の分析
Types of Reactions
tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
科学的研究の応用
tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but different functional groups.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains additional oxo groups on the piperidine ring.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Different ring structure and functional groups
Uniqueness
tert-Butyl (2-(3-oxopiper
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


